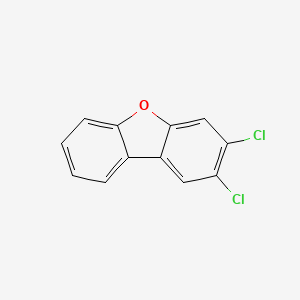
2,3-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. This compound is often found as a by-product in various industrial processes, including the production of chlorinated chemicals and the incineration of chlorine-containing materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound is generally not intentional but occurs as a by-product during the manufacturing of other chlorinated compounds. Processes such as the bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials can lead to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds .
Scientific Research Applications
2,3-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its biodegradation by bacteria helps in understanding the microbial breakdown of persistent organic pollutants.
Medicine: Studies focus on its toxicological effects and potential health risks.
Industry: It is monitored as a pollutant in industrial processes to ensure environmental safety
Mechanism of Action
The mechanism of action of 2,3-Dichlorodibenzofuran involves its interaction with cellular components, leading to toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. This binding can lead to the activation of pathways that result in oxidative stress, inflammation, and disruption of cellular functions .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Known for its higher toxicity and similar environmental persistence.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns.
2,4-Dichlorodibenzofuran: Differing in the position of chlorine atoms, affecting its reactivity and toxicity
Uniqueness: 2,3-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact. Its study provides insights into the broader class of polychlorinated dibenzofurans and their effects .
Properties
CAS No. |
64126-86-9 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
InChI Key |
GETJJZZRPQFSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















